

Reactivity profile of 2-Bromononane in organic chemistry

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Compound of Interest

Compound Name: 2-Bromononane

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An In-depth Technical Guide on the Reactivity Profile of **2-Bromononane**

Introduction

2-Bromononane ($C_9H_{19}Br$) is a secondary alkyl halide that serves as a valuable intermediate in a variety of organic syntheses.^[1] Its chemical structure consists of a nine-carbon aliphatic chain with a bromine atom attached to the second carbon atom. The presence of the bromine atom, a good leaving group, at a secondary position imparts a versatile reactivity profile, allowing it to participate in a range of nucleophilic substitution and elimination reactions. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characteristic reactions of **2-bromononane** for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 2-Bromononane

A summary of the key physical and chemical properties of **2-bromononane** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₉ Br	[2][3]
Molecular Weight	207.15 g/mol	[2]
CAS Number	2216-35-5	[3][4]
Appearance	Colorless to pale-yellow liquid	[5]
Boiling Point	208-212.3 °C at 760 mmHg	[1][3]
Density	1.081 - 1.1 g/cm ³	[1][3]
Refractive Index	1.452 - 1.453	[1][3]
Flash Point	63.5 °C	[1]
Vapor Pressure	0.253 - 0.3 mmHg at 25°C	[1][3]
Solubility	Insoluble in water	[5]
LogP (Octanol/Water)	4.130	[6]

Synthesis of 2-Bromononane

The most direct route for the synthesis of **2-bromononane** is the free-radical bromination of nonane.[\[1\]](#)

Experimental Protocol: Radical Bromination of Nonane

Materials:

- Nonane
- Bromine (Br₂)
- Radical initiator (e.g., UV light or AIBN)
- Anhydrous sodium carbonate (Na₂CO₃)
- Anhydrous magnesium sulfate (MgSO₄)

- Appropriate solvent (e.g., carbon tetrachloride, CCl_4 - use with extreme caution due to toxicity)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve nonane in the chosen solvent.
- Initiate the reaction by either UV irradiation or by adding a radical initiator like AIBN to the reaction mixture.
- Slowly add a solution of bromine in the same solvent from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
- Continue the reaction until the characteristic red-brown color of bromine disappears.
- After the reaction is complete, cool the mixture to room temperature.
- Wash the reaction mixture with a saturated solution of sodium carbonate to remove any unreacted bromine and HBr .
- Separate the organic layer and wash it with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent by rotary evaporation.
- Purify the crude product by fractional distillation to obtain **2-bromononane**.

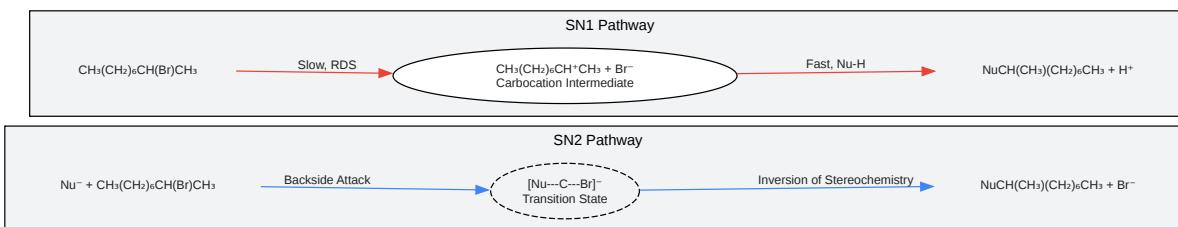
Reactivity Profile

As a secondary alkyl halide, **2-bromononane** can undergo both nucleophilic substitution ($\text{SN}1$ and $\text{SN}2$) and elimination ($\text{E}1$ and $\text{E}2$) reactions. The reaction pathway is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions ($\text{SN}1$ and $\text{SN}2$)

2-Bromononane's secondary nature places it at a crossroads for substitution mechanisms. Strong, non-bulky nucleophiles in polar aprotic solvents favor the SN2 pathway, while weak nucleophiles in polar protic solvents favor the SN1 pathway.[7][8]

- **SN2 Mechanism:** A bimolecular, one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[8][9]
- **SN1 Mechanism:** A unimolecular, two-step process involving the formation of a secondary carbocation intermediate after the departure of the bromide ion. This is the rate-determining step. The carbocation is then attacked by the nucleophile from either face, leading to a racemic mixture of products.[8][9]



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Caption: Generalized SN1 and SN2 pathways for **2-bromononane**.

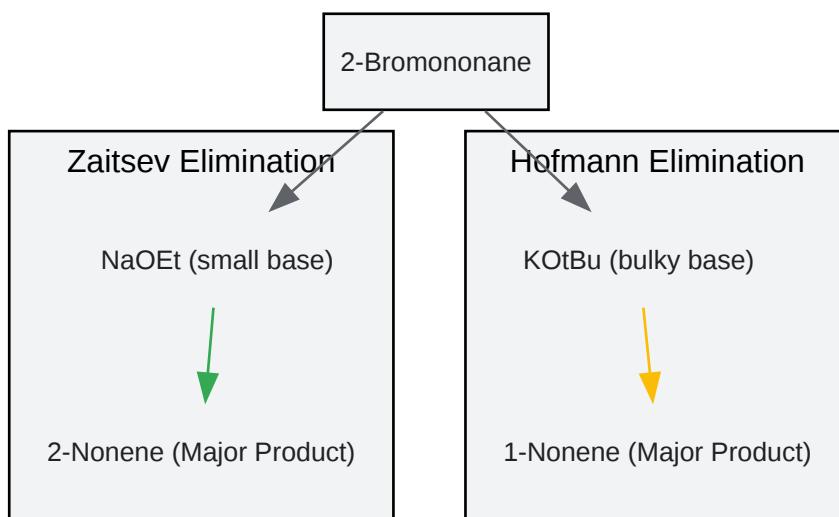
Elimination Reactions (E1 and E2)

Elimination reactions of **2-bromononane** lead to the formation of nonenes. The regioselectivity of the reaction is determined by the nature of the base used.

- **E2 Mechanism:** A bimolecular, one-step concerted reaction where the base abstracts a proton from a beta-carbon while the bromide leaving group departs simultaneously, forming a

double bond.[10]

- Zaitsev's Rule: With a small, strong base like sodium ethoxide (NaOEt) in ethanol, the major product is the more substituted, thermodynamically more stable alkene (2-nonene). [11][12]
- Hofmann's Rule: With a bulky, sterically hindered base like potassium tert-butoxide (KOtBu), the major product is the less substituted, kinetically favored alkene (1-nonene), as the base preferentially abstracts the more accessible proton from the terminal methyl group.[13][14][15]



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Caption: Regioselectivity in the E2 elimination of **2-bromononane**.

- E1 Mechanism: A unimolecular, two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. It is favored by weak bases and polar protic solvents. E1 reactions typically follow Zaitsev's rule to produce the more stable alkene.[16][17]

Formation of Grignard Reagents

2-Bromononane readily reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form nonan-2-ylmagnesium bromide, a Grignard reagent.[18][19][20]

This organometallic compound is a powerful nucleophile and a strong base, widely used for forming new carbon-carbon bonds.[21]



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Caption: Formation of nonan-2-ylmagnesium bromide.

Experimental Protocol: Grignard Reagent Formation from 2-Bromononane

Materials:

- **2-Bromononane**
- Magnesium turnings
- Anhydrous diethyl ether or THF
- Iodine crystal (as an initiator)

Procedure:

- All glassware must be oven-dried to ensure no moisture is present. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
- Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- Add a small crystal of iodine to activate the magnesium surface.
- Add a small amount of a solution of **2-bromononane** in anhydrous ether to the flask.
- The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.

- Once the reaction has started, add the remaining **2-bromononane** solution dropwise at a rate that maintains a steady reflux.
- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.
- The resulting grey/brown solution is the Grignard reagent, which can be used immediately in subsequent reactions.

Spectroscopic Data

The structure of **2-bromononane** can be confirmed by various spectroscopic methods:

- Infrared (IR) Spectroscopy: Will show characteristic C-H stretching and bending frequencies for an alkane and a C-Br stretching frequency.[4][22][23]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR will show distinct signals for the different protons in the molecule, with the proton on the carbon bearing the bromine appearing as a multiplet at a downfield chemical shift. ^{13}C NMR will show nine distinct signals, with the carbon attached to the bromine being significantly downfield.[4]
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak and a characteristic M+2 peak of nearly equal intensity due to the presence of the two bromine isotopes (^{79}Br and ^{81}Br).[4][24]

Applications in Organic Synthesis

Due to its reactivity, **2-bromononane** is a useful building block in organic synthesis.[1] Its primary applications include:

- Alkylation Reactions: It can be used to introduce a nonyl group onto a variety of nucleophiles, including amines, alkoxides, and carbanions.[1]
- Precursor to other Functional Groups: Through substitution and elimination reactions, it can be converted into alcohols, ethers, alkenes, and other functionalized nonane derivatives.
- Grignard Synthesis: As a precursor to its Grignard reagent, it is used to create more complex molecules by forming new carbon-carbon bonds with electrophiles like aldehydes, ketones,

and esters.[\[21\]](#)

Safety Information

2-Bromononane should be handled with appropriate safety precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it has the following hazards:

- H302: Harmful if swallowed.[\[4\]](#)[\[25\]](#)
- H413: May cause long-lasting harmful effects to aquatic life.[\[4\]](#)[\[25\]](#)

Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

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